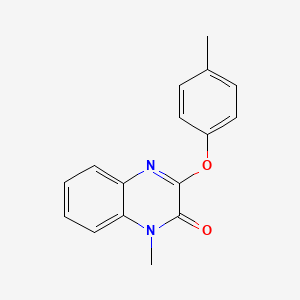

1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone, also known as MMQO, is a heterocyclic compound that has been widely studied for its potential applications in various scientific fields. MMQO is a quinoxaline derivative that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been investigated in detail.

Applications De Recherche Scientifique

Anticancer Properties

1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone has demonstrated potential as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Some key findings include:

- Apoptosis Induction : The compound induces programmed cell death (apoptosis) in cancer cells by disrupting mitochondrial function and activating caspase pathways .

- Inhibition of Cell Proliferation : It suppresses cancer cell growth by interfering with DNA replication and cell cycle progression .

Neuroprotective Effects

1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone has attracted interest in neurobiology due to its potential neuroprotective properties:

- Anti-Inflammatory Activity : It reduces neuroinflammation by inhibiting pro-inflammatory cytokines and microglial activation .

- Mitochondrial Protection : The compound stabilizes mitochondrial membranes and prevents oxidative stress-induced damage in neurons .

Antimicrobial Activity

Researchers have explored the compound’s antimicrobial potential:

- Antibacterial Effects : 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone exhibits antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

- Antifungal Properties : It also shows efficacy against fungal pathogens, such as Candida albicans .

Anti-Inflammatory and Analgesic Properties

- The compound has been studied for its anti-inflammatory effects, particularly in animal models of inflammation and pain .

Antioxidant Capacity

- 1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage .

Photophysical Applications

- The compound exhibits interesting photophysical properties, including fluorescence and phosphorescence behavior .

Other Potential Applications

Propriétés

IUPAC Name |

1-methyl-3-(4-methylphenoxy)quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-7-9-12(10-8-11)20-15-16(19)18(2)14-6-4-3-5-13(14)17-15/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZEJMBBUBXMYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(4-methylphenoxy)-2(1H)-quinoxalinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)

![4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3018988.png)

![[2-(Piperidin-4-yl)phenyl]methanol](/img/structure/B3018989.png)

![N-1,3-benzodioxol-5-yl-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3018995.png)

methanone](/img/structure/B3018996.png)

![Methyl 3-[5-(benzylcarbamoyl)furan-2-yl]thiophene-2-carboxylate](/img/structure/B3019005.png)